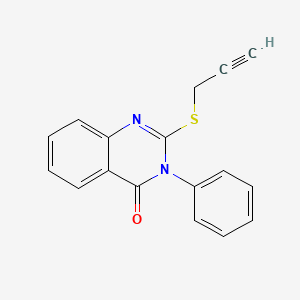

3-Phenyl-2-prop-2-ynylsulfanylquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

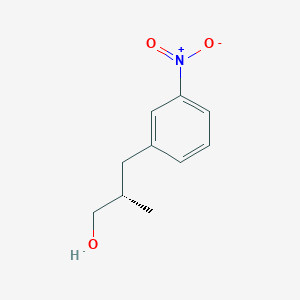

3-Phenyl-2-prop-2-ynylsulfanylquinazolin-4-one, also known as PPEQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPEQ is a quinazolinone derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Supramolecular Synthesis

A study described a concise aqueous phase supramolecular synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, using water under neutral conditions. This process involved aldehyde and anthranilamide mediated by β-cyclodextrin, achieving high yields. β-Cyclodextrin could be recovered and reused with minimal loss of catalytic activity, indicating an efficient and eco-friendly methodology for producing phenylquinazolinone derivatives (K. Ramesh et al., 2012).

Antibacterial Activity

Research on the synthesis of some 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones reported their antibacterial activity. These compounds, featuring a phenyl group at the 2-position with varied substituents, showed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Preliminary QSAR studies using computed property descriptors suggested that the 3-arylideneamino substituent enhances the antibacterial activity of the quinazolone system (A. Nanda et al., 2007).

Catalytic Synthesis Approaches

Another study presented a Pd-catalyzed method for synthesizing 4-phenylquinazolinones through a domino reaction involving o-aminobenzamides and benzyl alcohols in water. This innovative protocol facilitated N-benzylation, benzylic C-H amidation, and dehydrogenation in an aqueous environment, suggesting an efficient and green approach for quinazolinone synthesis (Hidemasa Hikawa et al., 2012).

Fluorescent Properties

Research on 3-phenyl/pyridinyl derivatives of trans-2-(aryl/heteryl)vinyl-3H-quinazolin-4-ones investigated their synthesis and fluorescent properties. The study highlighted how aryl(heteryl) substituents affect the photophysical properties of quinazolinylethenes, contributing to the development of novel fluorescent materials with potential applications in chemical sensing and molecular imaging (E. Nosova et al., 2012).

COX-2 Inhibitory Activity

A study focused on synthesizing 4-[(E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and its analogs to evaluate their COX-2 inhibitory activity. This research aimed to develop new drug candidates with potent anti-inflammatory properties, showcasing the versatility of phenylquinazolin-4-one derivatives in medicinal chemistry (Hayun et al., 2012).

properties

IUPAC Name |

3-phenyl-2-prop-2-ynylsulfanylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS/c1-2-12-21-17-18-15-11-7-6-10-14(15)16(20)19(17)13-8-4-3-5-9-13/h1,3-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSCLWJDGOJUHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2886581.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2886591.png)

![6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2886592.png)

![ethyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2886599.png)

![4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2886600.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886601.png)

![Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2886603.png)